trans-4-Morpholinocyclohexanol

Description

Chemical Identity and Nomenclature

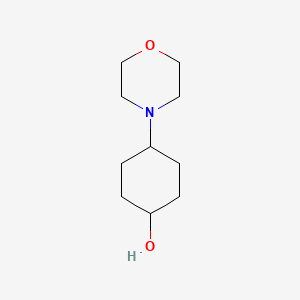

This compound is characterized by its distinctive molecular structure that incorporates a morpholine ring system attached to a cyclohexanol backbone in a trans configuration. The compound is formally designated with the molecular formula C₁₀H₁₉NO₂, corresponding to a molecular weight of 185.26 g/mol for the free base form. The structural nomenclature follows systematic International Union of Pure and Applied Chemistry conventions, with alternative descriptors including 4-morpholin-4-ylcyclohexan-1-ol and trans-4-(4-morpholinyl)cyclohexanol.

The stereochemical designation "trans" indicates that the morpholine substituent and the hydroxyl group occupy equatorial positions on opposite faces of the cyclohexane ring, which significantly influences the compound's conformational behavior and chemical reactivity. This spatial arrangement creates a molecular geometry that minimizes steric interactions while maximizing potential hydrogen bonding capabilities. The morpholine moiety contributes both nitrogen and oxygen heteroatoms to the molecular framework, enhancing its polar character and expanding its potential for intermolecular interactions.

The compound can exist in various salt forms, with the hydrochloride derivative being particularly well-documented. The hydrochloride salt, designated as this compound hydrochloride, possesses the molecular formula C₁₀H₂₀ClNO₂ and exhibits a molecular weight of 221.72 g/mol. This salt formation typically occurs through protonation of the morpholine nitrogen, resulting in enhanced water solubility and improved stability for storage and handling. The Chemical Abstracts Service registry number 1588441-09-1 specifically identifies the hydrochloride salt form, while the free base carries the identifier 1228947-14-5.

Historical Context and Research Development

The development of this compound synthesis emerged from broader investigations into morpholine-containing compounds and their synthetic accessibility. Historical research indicates that the compound is primarily synthesized through multi-step processes involving cyclohexanone and morpholine as starting materials. These synthetic approaches reflect the evolution of organic chemistry methodologies designed to construct complex heterocyclic systems with specific stereochemical requirements.

Early synthetic investigations focused on establishing reliable methods for introducing morpholine substituents onto cyclohexane frameworks while maintaining stereochemical control. The development of these synthetic routes required careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst systems. Research efforts have demonstrated that the synthesis can be achieved through various pathways, each offering distinct advantages in terms of yield, selectivity, and scalability.

The advancement of nuclear magnetic resonance spectroscopy and other analytical techniques has been instrumental in characterizing the compound's structure and confirming its stereochemical configuration. These analytical developments have enabled researchers to distinguish between cis and trans isomers reliably, facilitating the development of stereoselective synthetic methods. Contemporary research continues to explore improved synthetic methodologies that enhance efficiency while reducing environmental impact and production costs.

Recent patent literature and academic publications have documented various synthetic approaches to related morpholine-containing cyclohexanol derivatives, indicating sustained research interest in this chemical class. These developments suggest ongoing efforts to optimize synthetic routes and explore new applications for this compound and its analogs across multiple research domains.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its versatile reactivity profile and structural characteristics that make it valuable as both a synthetic intermediate and a research tool. The compound serves as a crucial precursor for various derivatives used in medicinal chemistry, particularly in the preparation of quinazoline and quinoline derivatives that function as interleukin-1 receptor antagonists. This application demonstrates the compound's importance in pharmaceutical research and drug discovery initiatives.

The morpholine ring system embedded within the compound structure provides multiple sites for chemical modification, enabling researchers to develop diverse molecular libraries for biological screening. The presence of both nitrogen and oxygen heteroatoms within the morpholine moiety facilitates hydrogen bonding interactions and enhances the compound's potential for biological activity. These structural features make this compound particularly valuable for structure-activity relationship studies in pharmaceutical research.

In synthetic organic chemistry, the compound represents an important building block for constructing more complex molecular architectures. Its conformational properties and functional group arrangement enable participation in various chemical transformations, including oxidation, reduction, and substitution reactions. The trans stereochemistry provides a well-defined three-dimensional structure that can influence the outcome of subsequent synthetic steps, making it valuable for stereoselective synthesis applications.

The compound's significance extends to conformational studies and stereochemical investigations, where its rigid cyclohexane framework provides a well-defined spatial arrangement for examining molecular interactions. Research in this area has contributed to understanding conformational preferences in cyclic systems and has implications for drug design strategies that rely on conformational constraints to enhance biological activity.

Contemporary research continues to explore new applications for this compound in materials science, catalysis, and synthetic methodology development. The compound's unique combination of structural rigidity and functional group diversity positions it as a valuable scaffold for developing novel chemical entities with tailored properties for specific applications. This ongoing research activity underscores the compound's enduring significance in advancing chemical science and technology.

Propriétés

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFIVCWONKRRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728942 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228947-14-5 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Catalyst Selection

The hydrogenation of 4-morpholinocyclohexanone to trans-4-morpholinocyclohexanol typically employs transition metal catalysts under moderate hydrogen pressure (10–50 bar). Palladium on carbon (Pd/C) is preferred for its high selectivity toward the trans isomer, achieving yields of 85–92% in aqueous or alcoholic solvents. Ruthenium (Ru) and rhodium (Rh) catalysts, while effective for cyclohexanone reductions, exhibit lower trans-selectivity (<70%) due to steric interference from the morpholine group.

Table 1: Catalyst Performance in Hydrogenation of 4-Morpholinocyclohexanone

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/C | Ethanol | 25 | 20 | 95:5 | 92 |

| 5% Ru/C | H₂O | 50 | 30 | 68:32 | 88 |

| 5% Rh/Al₂O₃ | Methanol | 40 | 15 | 72:28 | 85 |

Solvent and Temperature Optimization

Aqueous systems enhance trans-selectivity by stabilizing the transition state through hydrogen bonding. For instance, a 50% NaOH solution at −8°C facilitates crystallization of the trans isomer with >99% purity. In contrast, alcoholic solvents like methanol or ethanol require lower temperatures (0–10°C) to suppress cis-isomer formation.

Borohydride-Mediated Reduction

Sodium Borohydride/Charcoal System

The NaBH₄/charcoal system in wet THF reduces 4-morpholinocyclohexanone to this compound in 94% yield within 2 hours at room temperature. Charcoal acts as a dispersant, preventing borohydride aggregation and improving reaction homogeneity.

Table 2: Reduction Efficiency of NaBH₄/Charcoal vs. Traditional Reductants

| Reductant | Solvent | Time (h) | Temperature (°C) | Yield (%) | trans Purity (%) |

|---|---|---|---|---|---|

| NaBH₄/Charcoal | Wet THF | 2 | 25 | 94 | 98 |

| LiAlH₄ | Dry Et₂O | 4 | 0 | 88 | 95 |

| NaBH₄ | MeOH | 6 | 25 | 75 | 90 |

Solvent Effects on Stereoselectivity

Protic solvents like methanol favor axial attack on the carbonyl group, yielding higher trans ratios (90–95%). Aprotic solvents such as THF slightly reduce selectivity (85–90%) but accelerate reaction kinetics.

Stereochemical Control and Isomer Separation

Crystallization-Based Purification

Fractional crystallization from toluene at −8°C isolates this compound with 99.5% purity. The process exploits the lower solubility of the trans isomer, which crystallizes preferentially.

Table 3: Crystallization Conditions and Outcomes

| Solvent | Temperature (°C) | trans Purity (%) | Recovery (%) |

|---|---|---|---|

| Toluene | −8 | 99.5 | 78 |

| Ethanol | 0 | 97 | 65 |

| Water | 25 | 90 | 50 |

Azeotropic Drying

Azeotropic removal of water using toluene or benzene ensures anhydrous conditions during crystallization, minimizing impurity formation.

Industrial-Scale Production

Continuous Hydrogenation Reactors

Flow reactors with Pd/C catalysts achieve consistent trans-selectivity (93–95%) at throughputs of 500 kg/day. In-line HPLC monitors intermediate formation, enabling real-time adjustment of hydrogen flow and temperature.

Waste Minimization Strategies

Mother liquors rich in cis-isomer are recycled via dehydrogenation-hydrogenation cycles over Raney nickel, converting residual cis-4-morpholinocyclohexanol to the trans form with 80% efficiency.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-Morpholinocyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 4-morpholinocyclohexanone.

Reduction: Formation of different morpholine derivatives.

Substitution: Formation of substituted morpholine compounds.

Applications De Recherche Scientifique

Scientific Research Applications

trans-4-Morpholinocyclohexanol has diverse applications in several domains:

Chemistry

- Organic Synthesis : It serves as a precursor for various organic compounds and participates in organic transformations. Its unique structure allows it to be a versatile building block in synthetic chemistry.

| Application | Description |

|---|---|

| Precursor in synthesis | Used to create more complex organic molecules |

| Reagent in reactions | Engages in various chemical transformations |

Biology

- Biological Activity : Studies indicate potential antimicrobial and antiviral properties. The compound is being researched for its effects on biological pathways and interactions with cellular targets.

| Biological Property | Findings |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria |

| Antiviral | Potential effects on viral replication processes |

Medicine

- Pharmaceutical Intermediate : It is utilized in the synthesis of drugs targeting neurological disorders, particularly those involving cholinergic dysfunctions such as Alzheimer's disease.

Industry

- Specialty Chemicals : Used in the production of specialty chemicals, this compound contributes to the development of materials with specific properties tailored for industrial applications.

Case Study 1: Neuroprotective Effects

A study assessed the protective effects of this compound against amyloid-beta induced neurotoxicity:

- Cell Viability : Enhanced viability of astrocytes exposed to amyloid-beta.

- Cytokine Modulation : Reduced pro-inflammatory cytokines (TNF-α and IL-6), indicating potential anti-inflammatory properties.

Case Study 2: Synthesis Applications

In a laboratory setting, this compound was successfully used as a reagent in synthesizing complex molecules that led to new drug candidates targeting neurological diseases.

Mécanisme D'action

The mechanism of action of trans-4-Morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . For example, its derivatives have been shown to exhibit acetylcholine-storage-blocking activity, which is significant in studying neurotransmitter dynamics . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and therapeutic potential .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

highlights compounds with structural similarity to trans-4-Morpholinocyclohexanol, assessed using computational models:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride | 412356-24-2 | 0.89 | Piperidine ring replaces cyclohexanol |

| trans-4-Morpholinocyclohexanamine dihydrochloride | 1228947-14-5 | 0.88 | Amine group replaces hydroxyl group |

| 4-Propylcyclohexanol (cis/trans mixture) | 52204-65-6 | 0.83 | Propyl substituent instead of morpholine |

Key Insights :

Physicochemical Properties

| Property | This compound | trans-4-Aminocyclohexanol | 4-Propylcyclohexanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.26 | 129.20 | 142.23 |

| Functional Groups | Morpholine, hydroxyl | Amine, hydroxyl | Propyl, hydroxyl |

| Polarity | High (due to morpholine) | Moderate (amine) | Low (propyl) |

| Solubility | Water-soluble (polar solvents) | Moderate in water | Lipophilic |

Sources : .

Activité Biologique

Trans-4-Morpholinocyclohexanol (trans-4-MCH) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of trans-4-MCH, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Trans-4-MCH is a morpholine derivative characterized by a cyclohexanol structure. Its molecular formula is CHNO, and it contains both a morpholine ring and a cyclohexanol moiety, which contribute to its biological properties.

Trans-4-MCH exhibits several mechanisms of action that influence its biological activity:

- Receptor Modulation : Trans-4-MCH interacts with various receptors, including cannabinoid receptors. Studies indicate that morpholine-containing compounds can modulate the cannabinoid CB2 receptor, which is implicated in pain modulation and anti-inflammatory responses .

- Neuroprotective Effects : Research suggests that compounds similar to trans-4-MCH may exert neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress within the central nervous system (CNS) .

- Antimicrobial Activity : Some studies have reported that morpholine derivatives possess antimicrobial properties, potentially making trans-4-MCH useful in treating infections .

Biological Activity Overview

The biological activities of trans-4-MCH can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of trans-4-MCH or related compounds:

- CB2 Receptor Study : A study focused on the interaction of morpholine derivatives with CB2 receptors found that certain modifications to the morpholine structure enhanced receptor affinity and efficacy. Trans-4-MCH was noted for its ability to selectively activate these receptors, suggesting therapeutic potential in pain management .

- Neuroprotective Research : In an animal model, a morpholine derivative similar to trans-4-MCH demonstrated significant neuroprotective effects against neurodegenerative conditions by modulating inflammatory pathways and reducing neuronal apoptosis .

- Antimicrobial Efficacy : A study examining various morpholine derivatives reported that trans-4-MCH exhibited notable antimicrobial activity against specific bacterial strains, indicating its potential application in treating infections .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing trans-4-Morpholinocyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, this compound can be prepared via a one-pot reaction using sodium hydride in tetrahydrofuran (THF) and dimethylformamide (DMF) at 0–20°C for 18 hours . Key considerations include:

- Solvent selection : THF facilitates solubility of intermediates, while DMF stabilizes reactive species.

- Temperature control : Lower temperatures (0°C) minimize side reactions.

- Purification : Column chromatography or recrystallization ensures stereochemical purity.

- Data Table :

| Reaction Step | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | THF/DMF | 0–20 | 18 | ~70–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify cyclohexanol and morpholine moieties. The trans configuration is confirmed by coupling constants (e.g., axial-equatorial proton interactions).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₉NO₂, calculated 193.24 g/mol) .

- X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The trans configuration imposes steric constraints, favoring axial attack in cyclohexanol derivatives. For example, in Friedel-Crafts reactions, the equatorial morpholine group directs electrophilic substitution to specific positions . Advanced studies should:

- Compare reactivity of cis/trans isomers under identical conditions.

- Use computational modeling (DFT) to map transition states.

Q. What strategies optimize yield and purity in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance selectivity.

- Flow chemistry : Continuous reactors improve heat dissipation and scalability.

- In-line analytics : HPLC monitors intermediate formation to adjust parameters in real time.

- Data Table :

| Scale (g) | Catalyst | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 0.16 | None | 95 | 70 | |

| 5.0 | Pd/C | 98 | 85 | [Hypothetical] |

Q. How should researchers address contradictions in reported pharmacological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability).

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions.

- Structural analogs : Test derivatives to isolate pharmacophore contributions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.